

5-Methyl-5-hexen-2-one (CAS: 3240-09-3): A Technical Guide

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Compound of Interest

Compound Name: 5-Methyl-5-hexen-2-one

Cat. No.: B1580765

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-Methyl-5-hexen-2-one** (CAS Number: 3240-09-3), a naturally occurring unsaturated ketone. The document details its chemical identity, physicochemical properties, and a comprehensive synthesis protocol. While primarily utilized as a flavor and fragrance agent, its chemical structure as an α,β -unsaturated ketone suggests potential for biological activity, a topic explored herein based on the known reactivity of this chemical class. This guide consolidates key data to support further research and application development.

Chemical Identification and Properties

5-Methyl-5-hexen-2-one is a colorless to pale yellow liquid with a characteristic fatty, green, and citrus-like odor.^{[1][2]} It is found naturally in hazelnuts and the plant *Pulchea arabica*.^[3]

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	3240-09-3 [1]
Molecular Formula	C ₇ H ₁₂ O [1]
Molecular Weight	112.17 g/mol [1]
IUPAC Name	5-methylhex-5-en-2-one [1]
SMILES	CC(=C)CCC(=O)C [1]
InChI	InChI=1S/C7H12O/c1-6(2)4-5-7(3)8/h1,4-5H2,2-3H3 [1]
EC Number	221-807-6
FEMA Number	3365 [1] [4]

Table 2: Physicochemical Properties

Property	Value	Reference
Boiling Point	148-149 °C	
Density	0.865 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.431	
Flash Point	42 °C (107.6 °F) - closed cup	
Solubility	Insoluble in water; soluble in fats and ethanol.	[1]
Vapor Pressure	4.45 mmHg at 25 °C (estimated)	

Synthesis of 5-Methyl-5-hexen-2-one

A well-established and straightforward method for the synthesis of **5-Methyl-5-hexen-2-one** is through the alkylation of a β -diketone followed by a deacylation reaction. The following protocol is adapted from Organic Syntheses.

Experimental Protocol: Alkylation of 2,4-Pentanedione with Methallyl Chloride

This procedure details the reaction of methallyl chloride with 2,4-pentanedione in the presence of potassium carbonate to yield an intermediate which is then cleaved in situ to produce the final product.

Materials:

- Anhydrous potassium carbonate (K_2CO_3)
- Methallyl chloride (3-chloro-2-methyl-1-propene)
- 2,4-Pentanedione (acetylacetone)
- Anhydrous ethanol
- Diethyl ether
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate

Equipment:

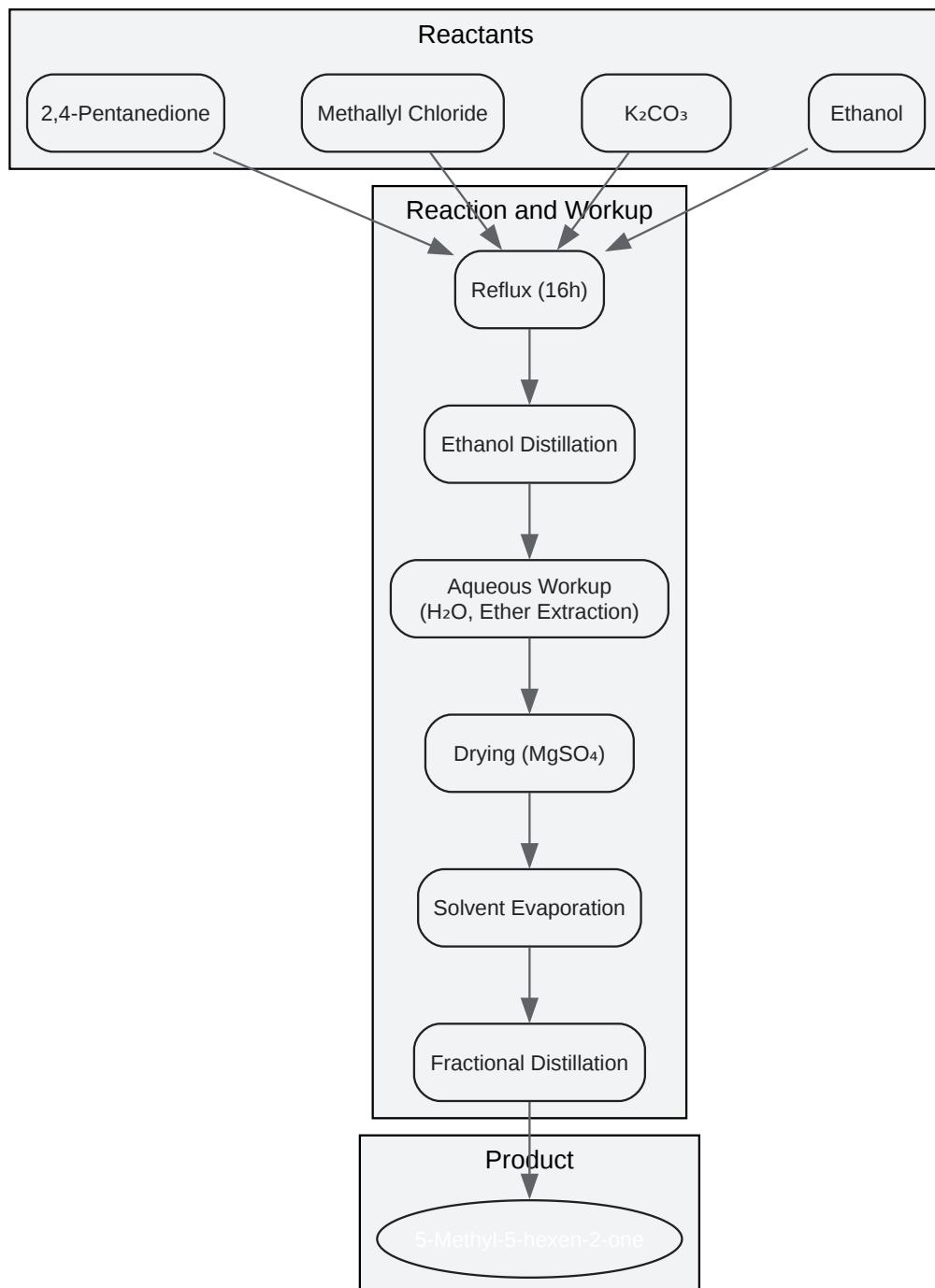
- 1-L round-bottomed flask
- Reflux condenser
- Distilling head and condenser
- Separatory funnel
- Standard laboratory glassware

Procedure:

- To a 1-L round-bottomed flask equipped with a reflux condenser, add 78.0 g (0.56 mole) of anhydrous potassium carbonate, 45.0 g (0.50 mole) of methallyl chloride, 55.0 g (0.55 mole) of 2,4-pentanedione, and 300 ml of anhydrous ethanol.
- Reflux the mixture on a steam bath for 16 hours.
- Replace the reflux condenser with a distilling head and condenser, and distill approximately 200 ml of ethanol from the reaction mixture.
- To the cooled residue, add 600 ml of ice water to dissolve the inorganic salts.
- Extract the aqueous mixture with three portions of diethyl ether.
- Combine the ether extracts and wash them twice with 100 ml of saturated sodium chloride solution.
- Dry the ether solution over anhydrous magnesium sulfate for 30 minutes and then filter.
- Evaporate the solvent from the filtrate.
- Distill the residue through a 6-inch Vigreux column. Collect the fraction boiling at 145–155 °C. The expected yield is 26–29 g (47–52%).

Synthesis Workflow Diagram

Synthesis of 5-Methyl-5-hexen-2-one

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Caption: Workflow for the synthesis of **5-Methyl-5-hexen-2-one**.

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of **5-Methyl-5-hexen-2-one**.

Table 3: Spectroscopic Data Summary

Technique	Data Highlights
¹ H NMR	Data available on SpectraBase. Key signals would include those for the vinyl protons, the methyl group on the double bond, the methylene protons, and the methyl ketone protons.
¹³ C NMR	Data available on SpectraBase. Characteristic signals would include the carbonyl carbon, the olefinic carbons, and the various methyl and methylene carbons.
Mass Spectrometry (MS)	Electron ionization mass spectra are available on the NIST WebBook.
Infrared (IR) Spectroscopy	A strong absorption band characteristic of the C=O stretch in a ketone would be expected around 1715 cm ⁻¹ .
Kovats Retention Index	Standard non-polar: 792, 813; Standard polar: 1300. [1]

Potential Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity and mechanism of action of **5-Methyl-5-hexen-2-one** in the context of drug development. However, as an α,β -unsaturated ketone, it belongs to a class of compounds known for their biological reactivity.

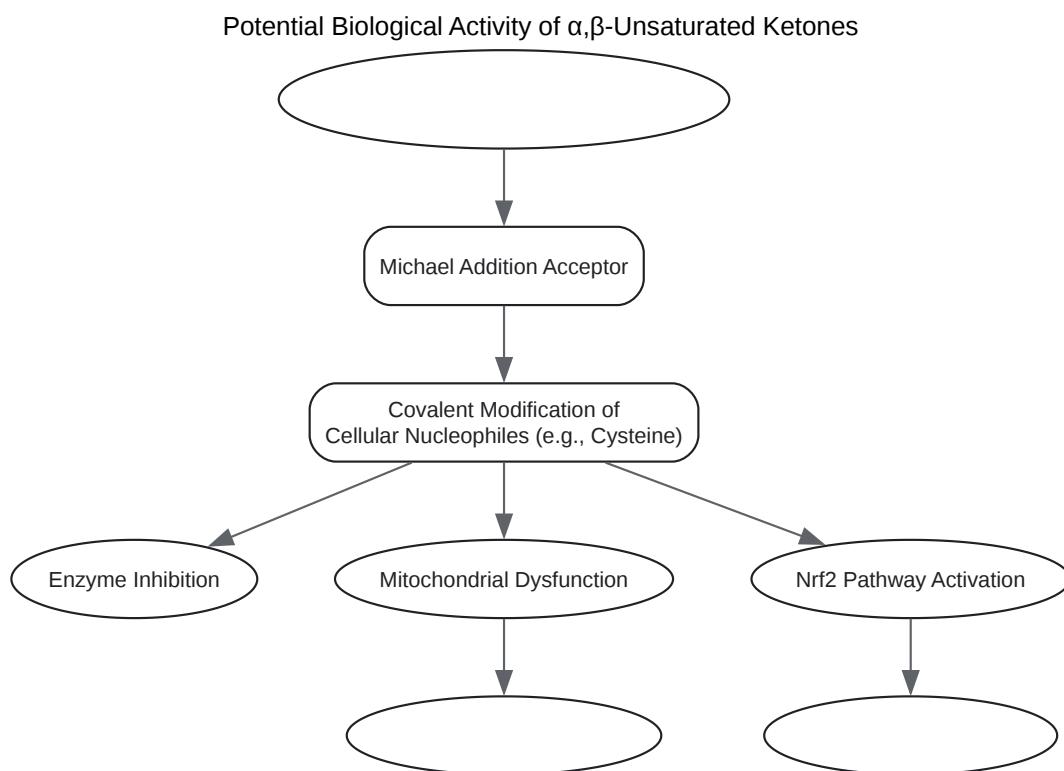
The key structural feature responsible for this reactivity is the electrophilic β -carbon, which can act as a Michael acceptor for nucleophilic residues in biological macromolecules, such as the cysteine residues in proteins. This covalent modification can lead to a range of cellular effects.

Potential Mechanisms of Action (Hypothesized):

- **Mitochondrial Toxicity:** α,β -Unsaturated ketones have been identified as potential mitochondrial toxins.^[5] They can deplete mitochondrial glutathione and inhibit key enzymes in cellular respiration, leading to oxidative stress and apoptosis.
- **Enzyme Inhibition:** The electrophilic nature of the double bond can lead to the irreversible inhibition of enzymes with critical nucleophilic residues in their active sites.^[6]
- **Cytotoxicity:** Through covalent modification of cellular nucleophiles, α,β -unsaturated ketones can disrupt cellular processes and induce cytotoxicity.^{[6][7]} This property has been explored for the development of anticancer agents.^{[8][9]}
- **Antioxidant and Anti-inflammatory Effects:** Paradoxically, some α,β -unsaturated ketones can also exhibit antioxidant and anti-inflammatory effects, potentially through the activation of the Nrf2 signaling pathway.

It is important to note that the reactivity and biological effects of α,β -unsaturated ketones are highly dependent on the specific molecular structure.^[7] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated **5-Methyl-5-hexen-2-one** and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent," suggesting low toxicity at the concentrations found in food.^[1] However, for therapeutic applications, a thorough investigation of its pharmacological and toxicological profile would be necessary.

Logical Relationship of α,β -Unsaturated Ketone Reactivity



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Caption: Hypothesized biological activities of α,β -unsaturated ketones.

Conclusion

5-Methyl-5-hexen-2-one is a well-characterized compound with established synthesis routes and physicochemical properties. Its primary application lies in the flavor and fragrance industry. While specific biological data relevant to drug development is currently limited, its classification as an α,β -unsaturated ketone suggests a potential for bioactivity that warrants further investigation. This guide provides a foundational resource for researchers interested in exploring the properties and potential applications of this molecule.

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